molecular formula C18H23NO4S B2941809 N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethylbenzenesulfonamide CAS No. 900381-72-8

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethylbenzenesulfonamide

Cat. No. B2941809
CAS RN: 900381-72-8
M. Wt: 349.45
InChI Key: OXQSPSICQOCZII-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethylbenzenesulfonamide, also known by its chemical formula C₁₂H₁₇NO₃ , is a compound with intriguing properties. Its molecular weight is approximately 223.27 g/mol . The structure consists of an acetamide group attached to a 3,4-dimethoxyphenethyl moiety.


Synthesis Analysis

The synthesis of this compound involves the acetylation of 3,4-dimethoxyphenethylamine (also known as homoveratrylamine ) with acetic anhydride or acetyl chloride. The reaction proceeds under mild conditions, resulting in the formation of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethylbenzenesulfonamide .


Molecular Structure Analysis

The molecular structure reveals the presence of two methoxy groups on the phenethyl moiety, enhancing its lipophilicity. The sulfonamide group contributes to its water solubility. The compound adopts a three-dimensional conformation, which influences its biological activity .


Chemical Reactions Analysis

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethylbenzenesulfonamide may participate in various chemical reactions, including hydrolysis, amidation, and nucleophilic substitutions. These reactions can alter its pharmacological properties and reactivity .


Physical And Chemical Properties Analysis

  • Stability : Considerations regarding stability under various conditions are essential for its practical applications .

Mechanism of Action

The exact mechanism of action for this compound depends on its intended use. It may act as an enzyme inhibitor, receptor modulator, or participate in other biological pathways. Further studies are needed to elucidate its precise mode of action .

Safety and Hazards

  • Environmental Impact : Evaluate its impact on the environment .

Future Directions

  • Clinical Trials : Assess safety and efficacy in vivo .

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4S/c1-13-5-7-16(11-14(13)2)24(20,21)19-10-9-15-6-8-17(22-3)18(12-15)23-4/h5-8,11-12,19H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQSPSICQOCZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethylbenzenesulfonamide

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